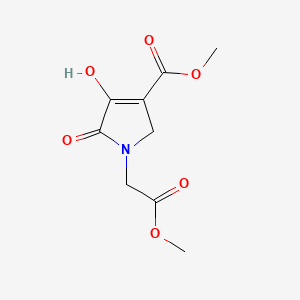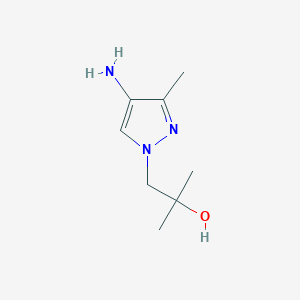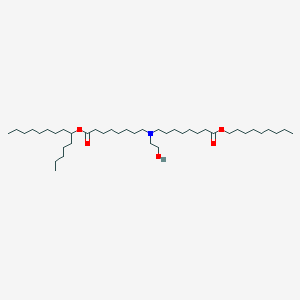
N-(4-Ethoxy-3-methoxybenzyl)-N-methyl-2-(methylthio)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Ethoxy-3-methoxybenzyl)-N-methyl-2-(methylthio)nicotinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an ethoxy and methoxy group attached to a benzyl ring, a methylthio group, and a nicotinamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxy-3-methoxybenzyl)-N-methyl-2-(methylthio)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The starting material, 4-ethoxy-3-methoxybenzaldehyde, undergoes a condensation reaction with methylamine to form the corresponding benzylamine intermediate.
Thioether Formation: The benzylamine intermediate is then reacted with methylthiol in the presence of a suitable catalyst to introduce the methylthio group.
Nicotinamide Coupling: Finally, the methylthio-substituted benzylamine is coupled with nicotinic acid or its derivatives under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Ethoxy-3-methoxybenzyl)-N-methyl-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-Ethoxy-3-methoxybenzyl)-N-methyl-2-(methylthio)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(4-Ethoxy-3-methoxybenzyl)-N-methyl-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Ethoxy-3-methoxybenzyl)-N-ethylamine: Similar structure but with an ethyl group instead of a methyl group.
N-(4-Ethoxy-3-methoxybenzyl)-N-methylamine: Lacks the nicotinamide moiety and methylthio group.
Uniqueness
N-(4-Ethoxy-3-methoxybenzyl)-N-methyl-2-(methylthio)nicotinamide is unique due to the presence of both the nicotinamide moiety and the methylthio group, which contribute to its distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
Eigenschaften
Molekularformel |
C18H22N2O3S |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H22N2O3S/c1-5-23-15-9-8-13(11-16(15)22-3)12-20(2)18(21)14-7-6-10-19-17(14)24-4/h6-11H,5,12H2,1-4H3 |
InChI-Schlüssel |
SQWMJFTVRFIEKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CN(C)C(=O)C2=C(N=CC=C2)SC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B13366895.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13366906.png)
![4-hydroxy-3-iodo-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B13366910.png)
![N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide](/img/structure/B13366923.png)
![8-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13366933.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13366935.png)
![3-[(benzylsulfanyl)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366937.png)

![6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B13366943.png)




